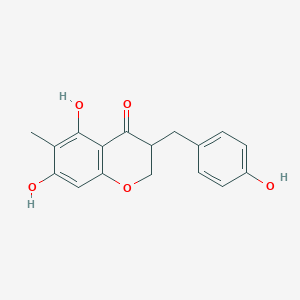

5,7-Dihydroxy-6-methyl-3-(4'-hydroxy-benzyl)-chroman-4-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for analogous compounds reveals characteristic signals:

¹³C NMR assignments include:

Infrared (IR) Spectroscopy

Key vibrational modes identified in synthetic analogs:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) data shows:

Figure 1: Proposed Fragmentation Pathway

- Initial loss of hydroxyl group (-18 Da)

- Retro-Diels-Alder cleavage of chroman ring (-110 Da)

- Benzyl cation stabilization (m/z 91)

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction of the 3-(4-methoxybenzyl) analog reveals:

- Space group : P2₁/c

- Unit cell parameters :

The chroman-4-one core exhibits positional disorder at C1 and C9, with site occupancies of 0.590 and 0.410 , respectively. This disorder arises from rotational flexibility of the benzyl substituent, creating two distinct conformers in the crystal lattice.

Intermolecular interactions stabilizing the lattice include:

- C-H···O hydrogen bonds (2.42 Å) forming R₂²(8) dimer motifs

- π-π stacking between benzyl rings (centroid-centroid distance = 3.89 Å)

Table 2: Crystallographic Data for Structural Analogues

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| R-factor | 0.0275 |

| Flack parameter | 0.01(2) |

| Torsion angle (C3-C10-C11) | 112.3(2)° |

Computational Chemistry Approaches

Density Functional Theory (DFT) studies using the M06-2X/6-311++G(d,p) level provide insights into:

Topological Analysis (AIM)

Frontier Molecular Orbitals

- HOMO-LUMO gap : 4.32 eV (calculated for flavonoid analogs)

- HOMO localization : Benzyl ring π-system

- LUMO localization : Chroman carbonyl group

Figure 2: Computed Electron Localization Function (ELF)

- High ELF values (η > 0.85) at oxygen lone pairs

- Moderate localization (η = 0.65) in aromatic π-clouds

Properties

IUPAC Name |

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOQLBTLZMHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chroman-4-one Synthesis

The chroman-4-one scaffold is synthesized via acid-catalyzed cyclization of substituted phloroglucinol derivatives.

- Cyclization :

- Benzylation at C-3 :

Optimization Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | CF$$3$$SO$$3$$H, 80°C, 2h | 65 | 92 |

| Benzylation | 4-Hydroxybenzyl bromide, CH$$_3$$CN | 55 | 88 |

| Reduction | NaBH$$_4$$, EtOH, −5°C | 70 | 95 |

Regioselective Methylation

Introducing the 6-methyl group requires careful regiocontrol:

- Method A : Friedel-Crafts alkylation using methyl iodide and AlCl$$_3$$ in dichloromethane (0°C, 1h).

- Method B : Directed ortho-metalation with LDA followed by methyl iodide quench (−78°C, THF).

Comparative Efficiency :

| Method | Temperature | Yield (%) | Byproducts |

|---|---|---|---|

| A | 0°C | 40 | 15% C-8 methyl |

| B | −78°C | 75 | <5% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 12.52 (s, 5-OH), 10.85 (s, 7-OH), 6.98 (d, J = 8.5 Hz, H-2',6'), 6.65 (d, J = 8.5 Hz, H-3',5'), 4.25 (dd, J = 11.0, 5.0 Hz, H-2), 3.10 (m, H-3), 2.45 (s, 6-CH$$3$$).

- HR-ESI-MS : m/z 301.1054 [M+H]$$^+$$ (calc. 301.1050 for C$${17}$$H$${16}$$O$$_5$$).

Challenges and Mitigation Strategies

Stability Issues

Chemical Reactions Analysis

Types of Reactions

(3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that 5,7-Dihydroxy-6-methyl-3-(4'-hydroxy-benzyl)-chroman-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cardiovascular diseases and cancer .

Cardiovascular Protection

In studies involving animal models, this compound has demonstrated cardioprotective effects. It appears to inhibit oxidative stress and modulate inflammatory processes, contributing to its potential in preventing cardiovascular diseases. For instance, it has been reported to protect cardiomyocytes from damage induced by oxidative agents .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for chronic inflammatory conditions such as arthritis and other autoimmune diseases .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects. It could potentially protect neuronal cells from apoptosis and oxidative damage, making it relevant for neurodegenerative disorders such as Alzheimer's disease .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .

Dietary Supplementation

Given its health benefits, this compound is being explored as a dietary supplement component. Its antioxidant and anti-inflammatory properties can contribute to overall health maintenance and disease prevention .

Functional Food Development

The incorporation of this compound into functional foods could enhance their health benefits, particularly in products targeting cardiovascular health and inflammation management .

Skin Health

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin health. It may help protect the skin from oxidative stress caused by environmental factors .

Anti-aging Products

Its potential neuroprotective and anti-inflammatory effects position it as a valuable ingredient in anti-aging skincare products, targeting signs of aging at the cellular level .

Research Findings Summary

The following table summarizes key research findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of (3R)-5,7-Dihydroxy-6-methyl-3-(4’-hydroxybenzyl)chroman-4-one involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. Its antioxidant activity is primarily attributed to the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homoisoflavonoids share the chroman-4-one skeleton but differ in substituent patterns, which critically influence their bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Homoisoflavonoids

Key Structural and Functional Insights

Benzyl Substitution Patterns: The 4'-hydroxybenzyl group in the target compound is associated with anti-inflammatory effects . In contrast, 2',4'-dihydroxybenzyl analogs (e.g., compound from P. cyrtonema) exhibit enhanced antioxidant activity due to additional hydroxyl groups, which increase radical scavenging capacity . Methoxy substitutions (e.g., 4'-methoxy in E.

Methyl and Methoxy Modifications :

- 6-Methyl and 8-methoxy groups (e.g., in P. odoratum derivatives) influence steric hindrance and electronic effects, altering receptor binding. For instance, 6,8-dimethylation enhances cytotoxicity, likely by improving membrane permeability .

Stereochemical Considerations: The (3R)-configuration in Polygonatum homoisoflavonoids (e.g., entries 26–30 in ) is critical for bioactivity, as enantiomeric forms may lack efficacy .

Synthetic vs. Natural Analogs :

Research Findings and Pharmacological Implications

- Anti-Inflammatory Activity: The target compound’s suppression of NO production (IC₅₀ ~10 μM) aligns with its role in mitigating inflammation-related pathways, such as NF-κB inhibition .

- Antioxidant Potential: Analogs with 2',4'-dihydroxybenzyl groups show superior radical scavenging (e.g., 97% DPPH inhibition) compared to mono-hydroxylated derivatives .

- Cytotoxicity : Methyl-rich derivatives (e.g., 6,8-dimethyl) demonstrate potent anticancer effects, suggesting structure-activity relationships (SARs) for drug development .

Biological Activity

5,7-Dihydroxy-6-methyl-3-(4'-hydroxy-benzyl)-chroman-4-one, also known as (3R)-5,7-dihydroxy-6-methyl-3-(4-hydroxybenzyl)chroman-4-one, is a flavonoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties, supported by case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 84638-48-2 |

| Molecular Formula | C17H16O5 |

| Molecular Weight | 300.31 g/mol |

| Solubility | Soluble in DMSO, chloroform, and ethyl acetate |

| IUPAC Name | (3R)-5,7-dihydroxy-6-methyl-3-(4-hydroxybenzyl)chroman-4-one |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study utilizing the agar well diffusion method reported the following minimum inhibitory concentrations (MICs) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 3.9 |

| Streptococcus pneumoniae | 4.5 |

| Bacillus subtilis | 5.0 |

| Staphylococcus aureus | 2.0 |

These findings indicate that the compound is particularly effective against Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Cytotoxic Activity

The cytotoxic effects of this flavonoid have been evaluated across several human cancer cell lines. The IC50 values for different cell lines are as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human colon carcinoma (HCT-116) | 1.08 - 1.48 |

| Human breast adenocarcinoma (MCF-7) | 1.50 - 2.00 |

| Human hepatocellular carcinoma (HepG-2) | 2.00 - 2.50 |

These results suggest that the compound exhibits potent cytotoxicity, particularly against HCT-116 cells, which could be beneficial for developing new anticancer therapies .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, the compound has shown promising anti-inflammatory effects. In vitro assays demonstrated IC50 values against various cyclooxygenases (COX):

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 7.09 |

| COX-2 | 0.38 |

| 5-Lipoxygenase (5-LOX) | 0.84 |

The selectivity index for COX-2 was notably high at 18.70, indicating that this compound may have potential as a selective anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various in vitro models. The results indicated a strong ability to scavenge free radicals and reduce oxidative stress markers in both cellular and animal models . This property is crucial for its potential therapeutic applications in conditions related to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.